Head-to-Head LYPLA1 Potency and Isoform Selectivity: ML348 vs. ML349
ML348 demonstrates a reciprocal selectivity profile compared to its closest structural probe analog, ML349, which is a LYPLA2-selective inhibitor. In directly comparable competitive ABPP assays, ML348 inhibits LYPLA1 with an IC50 of 210 nM while sparing LYPLA2 (IC50 > 3000 nM), yielding a >14-fold selectivity [1]. Conversely, ML349 inhibits LYPLA2 with an IC50 of 144 nM and shows weaker activity against LYPLA1 (IC50 > 3000 nM), achieving a >20-fold selectivity for the opposite isoform [2]. This complementary selectivity is critical for researchers requiring exclusive inhibition of LYPLA1 without suppressing LYPLA2 activity.
| Evidence Dimension | Isoform Selectivity Profile (LYPLA1 vs LYPLA2) |
|---|---|
| Target Compound Data | LYPLA1 IC50 = 210 nM; LYPLA2 IC50 > 3000 nM; >14-fold selectivity |
| Comparator Or Baseline | ML349: LYPLA2 IC50 = 144 nM; LYPLA1 IC50 > 3000 nM; >20-fold selectivity for LYPLA2 |
| Quantified Difference | Selectivity profile completely inverted. ML348 selects for LYPLA1, whereas ML349 selects for LYPLA2. |
| Conditions | Gel-based competitive ABPP in HEK293T cell lysate (AID 651990) |
Why This Matters
Procuring ML349 instead of ML348 would silence the wrong biological target (LYPLA2), leading to erroneous conclusions in studies focused on HRAS depalmitoylation or LYPLA1 substrate identification.
- [1] NCBI Probe Report. ML348: A Selective, Reversible Inhibitor of Lysophospholipase 1 (LYPLA1). Table 1: IC50 LYPLA1 = 210 nM, LYPLA2 > 3000 nM. View Source
- [2] NCBI Probe Report. ML349: A Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2). Table 1: IC50 LYPLA2 = 144 nM, LYPLA1 > 3000 nM. View Source
